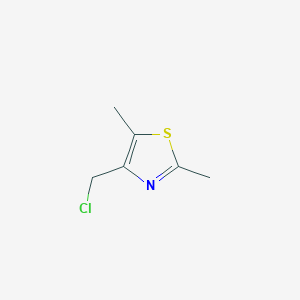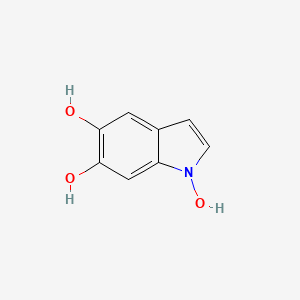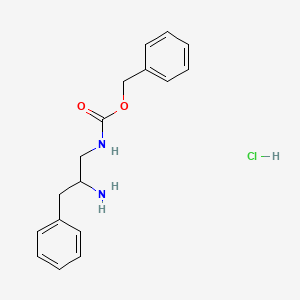
4-(Chloromethyl)-2,5-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,5-dimethylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-dimethylthiazole typically involves the chloromethylation of 2,5-dimethylthiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,5-dimethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex thiazole derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylated or hydroxylated thiazole derivatives.
Reduction: Formation of methylthiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,5-dimethylthiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a building block in the synthesis of potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-dimethylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Another compound with a chloromethyl group, but attached to a benzene ring instead of a thiazole ring.
2-Chloromethyl-4,5-dimethylthiazole: A closely related compound with similar reactivity but different substitution pattern on the thiazole ring.
Uniqueness
4-(Chloromethyl)-2,5-dimethylthiazole is unique due to the presence of both methyl groups on the thiazole ring, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules and industrial chemicals.
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3 |
InChI Key |
UFFPXNDKNOKQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)

![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)




![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)

